N-[(pyrimidin-2-yl)methyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine
Description
Properties
Molecular Formula |
C11H9N5S |
|---|---|
Molecular Weight |
243.29 g/mol |
IUPAC Name |
N-(pyrimidin-2-ylmethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine |
InChI |
InChI=1S/C11H9N5S/c1-3-13-10(14-4-1)7-15-11-16-8-6-12-5-2-9(8)17-11/h1-6H,7H2,(H,15,16) |
InChI Key |
AJGPENWQKIFHFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)CNC2=NC3=C(S2)C=CN=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the annulation of a thiazole ring to a pyridine derivative under specific reaction conditions . This process often requires the use of catalysts and reagents such as triethylamine and ethanol .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[(pyrimidin-2-yl)methyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer.
Mechanism of Action
The mechanism of action of N-[(pyrimidin-2-yl)methyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may act as an antagonist to histamine H3 receptors, thereby modulating neurotransmitter release .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar core structure but differ in the position of the thiazole ring.
Pyrazolo[3,4-d]pyrimidines: Another class of heterocyclic compounds with similar biological activities.
Uniqueness
N-[(pyrimidin-2-yl)methyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine stands out due to its unique combination of the thiazolo[4,5-c]pyridine scaffold and the pyrimidin-2-ylmethyl group. This structural uniqueness contributes to its diverse biological activities and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
